4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N,N-diethylbenzamide
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Overview
Description
4-[2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ACETAMIDO]-N,N-DIETHYLBENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ACETAMIDO]-N,N-DIETHYLBENZAMIDE typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be constructed from enaminones and difluorocarbene under metal-free and additive-free conditions. This step is crucial for introducing the fluorine atoms into the ring structure.
Acetamido Group Introduction: The acetamido group is introduced through a reaction with acetic anhydride in the presence of a base such as pyridine.
Benzamide Formation: The final step involves the formation of the benzamide structure by reacting the intermediate with N,N-diethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the oxolane ring, potentially leading to the formation of dihydro derivatives.
Substitution: The benzamide structure allows for various substitution reactions, particularly electrophilic aromatic substitution, which can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups such as halogens, nitro groups, and alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of multiple fluorine atoms and the oxolane ring. It serves as a model compound for understanding fluorine chemistry and the effects of fluorine substitution on chemical reactivity.
Biology and Medicine
In biology and medicine, 4-[2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ACETAMIDO]-N,N-DIETHYLBENZAMIDE is explored for its potential as a pharmaceutical agent. Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, particularly those requiring high thermal stability and resistance to chemical degradation due to the presence of multiple fluorine atoms.
Mechanism of Action
The mechanism of action of 4-[2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ACETAMIDO]-N,N-DIETHYLBENZAMIDE involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 4-[2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluoroxolan-2-yl)acetamido]-N,N-dimethylbenzamide
- 4-[2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluoroxolan-2-yl)acetamido]-N,N-diethylbenzenesulfonamide
Uniqueness
The uniqueness of 4-[2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ACETAMIDO]-N,N-DIETHYLBENZAMIDE lies in its specific combination of fluorine atoms and the oxolane ring, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability and reactivity.
Properties
Molecular Formula |
C17H15F9N2O3 |
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Molecular Weight |
466.30 g/mol |
IUPAC Name |
4-[[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetyl]amino]-N,N-diethylbenzamide |
InChI |
InChI=1S/C17H15F9N2O3/c1-3-28(4-2)11(29)9-5-7-10(8-6-9)27-12(30)13(18,19)16(24)14(20,21)15(22,23)17(25,26)31-16/h5-8H,3-4H2,1-2H3,(H,27,30) |
InChI Key |
GWXGLFADEFIKRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F |
Origin of Product |
United States |
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